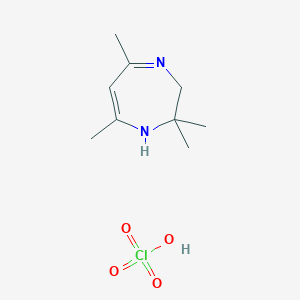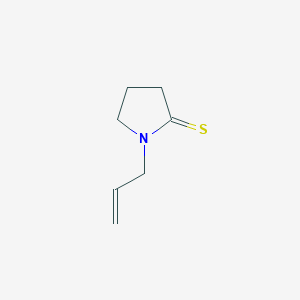![molecular formula C16H17NO3 B14739859 (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 5471-44-3](/img/structure/B14739859.png)
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is an organic compound characterized by the presence of two methoxyphenyl groups attached to an ethylidene hydroxylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine typically involves the condensation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or sulfonated products.
Scientific Research Applications
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, its methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-[1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine: Similar structure but with methoxy groups in the para position.
N-[1,2-bis(3,4-dimethoxyphenyl)ethylidene]hydroxylamine: Contains additional methoxy groups on the aromatic rings.
N-[1,2-bis(3-methylphenyl)ethylidene]hydroxylamine: Methyl groups instead of methoxy groups.
Uniqueness
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5471-44-3 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-3-5-12(9-14)10-16(17-18)13-6-4-8-15(11-13)20-2/h3-9,11,18H,10H2,1-2H3/b17-16- |
InChI Key |
GINLADCUPXZLCY-MSUUIHNZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/C2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
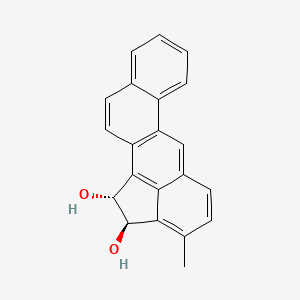
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
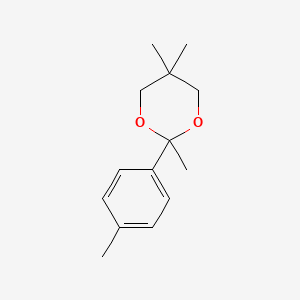
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
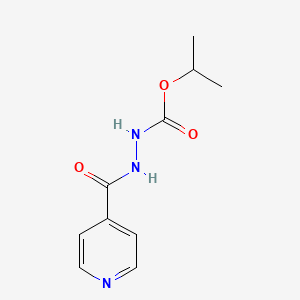
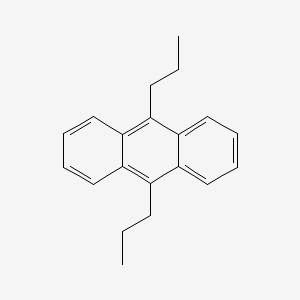

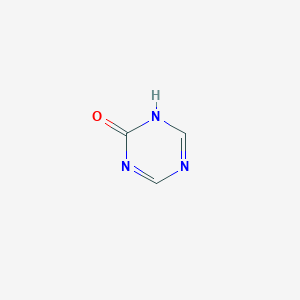
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
